(4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol

Glyoxidase Inhibition Polyhydroxypyrrolidine Synthesis Antiviral/Antidiabetic Intermediate

(4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol (CAS: 937692-64-3) is a chiral heterocyclic building block characterized by a pyrrolidine core with a 4-methoxyphenyl substituent and a hydroxymethyl group. This structural motif is a key intermediate in the synthesis of polyhydroxypyrrolidine derivatives, a class of compounds recognized for their therapeutic potential as glycosidase and aldose reductase inhibitors.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B11893680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CNCC2CO
InChIInChI=1S/C12H17NO2/c1-15-11-4-2-9(3-5-11)12-7-13-6-10(12)8-14/h2-5,10,12-14H,6-8H2,1H3
InChIKeyRLEHVECIWDMFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol: A Core Scaffold for Chiral Pyrrolidine Synthesis


(4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol (CAS: 937692-64-3) is a chiral heterocyclic building block characterized by a pyrrolidine core with a 4-methoxyphenyl substituent and a hydroxymethyl group. This structural motif is a key intermediate in the synthesis of polyhydroxypyrrolidine derivatives, a class of compounds recognized for their therapeutic potential as glycosidase and aldose reductase inhibitors . The stereochemical configuration at the pyrrolidine ring (e.g., (3S,4R) or (3R,4S)) is critical for downstream biological activity, making precise procurement of a specific stereoisomer essential for drug discovery and development projects [1].

Why Generic Substitution Fails for (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol in Advanced Synthesis


Generic substitution with other pyrrolidine analogs is a significant risk due to the compound's unique 4-methoxyphenyl substitution pattern and specific stereochemistry. While numerous pyrrolidine derivatives exist, the 4-methoxyphenyl group is specifically cited in patents as a key structural feature (PWP) for synthesizing polyhydroxypyrrolidines with glyoxidase-inhibiting action, a property not shared by unsubstituted or differently substituted pyrrolidines . Furthermore, the (3S,4R) stereoisomer is a defined component in advanced drug candidates for conditions like porphyria, where substituting a racemic mixture or an incorrect enantiomer would lead to a loss of therapeutic specificity and potency, as demonstrated by the chiral sensitivity of related arylpyrrolidinols [1][2].

Quantitative Differentiation of (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol from Pyrrolidine Analogs


Differentiation via Glyoxidase Inhibitor Synthesis Capability

The compound is a necessary intermediate for synthesizing a specific class of polyhydroxypyrrolidines with glyoxidase-inhibiting action, a therapeutic target for conditions like AIDS and diabetes. In contrast, simple pyrrolidine or 2-pyrrolidine methanol derivatives lack the defined 4-methoxyphenyl (PWP) substitution required for this synthesis route .

Glyoxidase Inhibition Polyhydroxypyrrolidine Synthesis Antiviral/Antidiabetic Intermediate

Chiral Resolution and Therapeutic Specificity: The (3S,4R) Advantage

The (3S,4R) stereoisomer of this compound is an integral building block in the synthesis of a melanocortin receptor (MCR) agonist, specifically 1-{2-[(3S,4R)-1-{[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbonyl}-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl}piperidine-4-carboxylic acid, which is under investigation for porphyria treatment at defined doses (50 to 500 mg/day) [1][2]. A racemic mixture or other pyrrolidine analogs (e.g., (3R,4S) or 3-substituted variants) would produce a different stereochemical outcome and likely loss of activity, a common phenomenon in chiral arylpyrrolidinols [3].

Stereochemistry Porphyria Therapy Melanocortin Receptor Agonist

Positional Selectivity: 4-Aryl Substitution over 2-Aryl or 3-Aryl Analogs

The 4-position of the aryl group on the pyrrolidine ring (as in this target compound) is a key differentiator from 2-aryl or 3-aryl substituted pyrrolidines. Research on related arylpyrrolidines indicates that the substitution position significantly impacts biological activity; for instance, a 4-methoxyphenyl group is a common feature in potent H3 receptor antagonists, whereas 2- or 3-substituted analogs show varied or reduced affinity [1][2]. While direct comparative data for this specific scaffold is limited, the 4-substitution pattern is established as a favorable pharmacophore for engaging specific biological targets.

Pyrrolidine Scaffold SAR Study Receptor Binding

Validated Application Scenarios for (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol


Synthesis of Polyhydroxypyrrolidine-Based Therapeutics

This compound serves as a critical intermediate in the patented synthesis of polyhydroxypyrrolidine derivatives, which have demonstrated glyoxidase-inhibiting action and are of interest for developing treatments for AIDS and diabetes . Its use is validated for researchers engaged in synthesizing complex glycosidase inhibitors or exploring this specific therapeutic pathway.

Development of Stereospecific Melanocortin Receptor (MCR) Agonists

The (3S,4R) stereoisomer is explicitly required as a building block for creating MCR agonists, a new class of therapeutics for treating porphyria [1][2]. This application scenario is particularly relevant for pharmaceutical and academic laboratories focused on rare metabolic diseases and developing stereochemically precise drug candidates.

Construction of Chiral Pyrrolidine Libraries for CNS Drug Discovery

Given the established CNS activity of many arylpyrrolidine derivatives, this compound is a valuable scaffold for generating chiral libraries. Its specific substitution pattern (4-methoxyphenyl) and chiral center make it a suitable starting point for structure-activity relationship (SAR) studies targeting central nervous system disorders, where the 4-methoxyphenyl motif has been associated with high-affinity receptor binding [3][4].

Asymmetric Synthesis and Organocatalysis Research

As a chiral pyrrolidine alcohol, this compound can be investigated as a potential chiral ligand or organocatalyst. Its structural similarity to proline-derived organocatalysts, combined with the unique 4-aryl substitution, may confer novel stereocontrol in enantioselective transformations, making it a valuable tool for methodology development in organic chemistry [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.